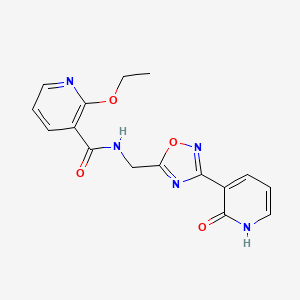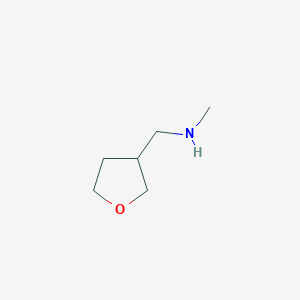![molecular formula C16H19FN4 B2582169 {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine CAS No. 1016712-41-6](/img/structure/B2582169.png)
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperazine, with a molecular formula of C16H19FN4 and a molecular weight of 286.35 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a pyridine ring and a fluorophenyl group . Detailed NMR and IR spectra would provide more information about the molecular structure .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, similar compounds have been studied for their inhibitory effects on various biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.35 . More detailed properties such as density, boiling point, and refractive index were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Synthesis Methods : The compound has been synthesized through efficient processes, often in the context of medicinal chemistry. For instance, V. Balaraju, S. Kalyani, and E. Laxminarayana (2019) synthesized a related piperazine-1-yl-1H-indazole derivative, highlighting the utility of such compounds in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).
Receptor Binding and Neuropharmacology
- Dopamine and Serotonin Receptor Binding : Several studies have explored the binding affinity of similar compounds to dopamine and serotonin receptors, indicating potential applications in neuropharmacology. For example, Yang Fang-wei (2013) synthesized a pyrazolo[1,5-a]pyridine derivative with notable dopamine D4 receptor binding, suggesting its potential as a dopamine receptor ligand (Fang-wei, 2013).
Molecular Modeling and Drug Design
- Molecular Docking Studies : Molecular docking studies have been conducted on similar compounds, aiding in the design of potential therapeutic agents. For example, the work by Balaraju et al. (2019) included docking studies for their synthesized compound, contributing to understanding its interaction with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Radiopharmaceutical Applications
- Imaging Dopamine Receptors : O. Eskola et al. (2002) synthesized a compound for imaging dopamine D4 receptors, indicating potential applications in radiopharmaceuticals and diagnostic imaging (Eskola et al., 2002).
Crystallography and Structural Analysis
- Crystal Structure Analysis : Studies have been conducted to determine the crystal structures of related compounds, which is critical for understanding their chemical properties and interactions. N. Ullah and M. Altaf (2014) analyzed the crystal structures of related piperazine derivatives, providing insights into their molecular conformations (Ullah & Altaf, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c17-14-1-3-15(4-2-14)20-7-9-21(10-8-20)16-11-13(12-18)5-6-19-16/h1-6,11H,7-10,12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCNEUGAGIGFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2582089.png)
![3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2582091.png)



![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2582095.png)



![1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2582099.png)


